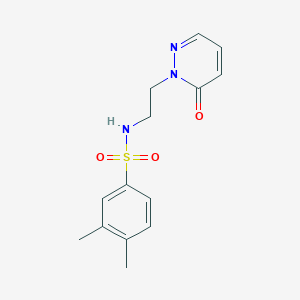

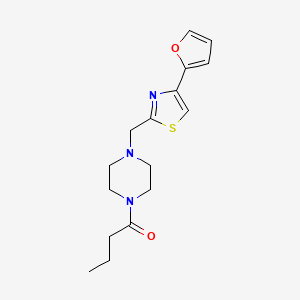

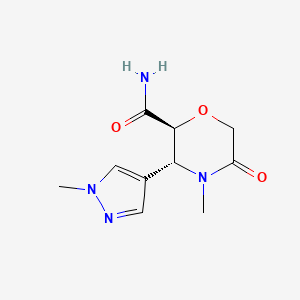

![molecular formula C26H24FN3O B3000604 1-(2,5-dimethylphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 847395-26-0](/img/structure/B3000604.png)

1-(2,5-dimethylphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzimidazole and its derivatives is a topic of significant interest due to their potential pharmacological applications. In the provided papers, various synthetic methods and structure-activity relationships (SAR) are explored. For instance, the synthesis of 1-benzylbenzimidazole derivatives with different side chains demonstrated that the length and structure of the side chain significantly affect the binding affinity to thromboxane A2/prostaglandin H2 receptors, with 3,3-dimethylbutanoic acid side chains showing the highest potency . Another study utilized a catalyst-free aza-Diels-Alder reaction to create tetrahydroimidazo[1,2-a]pyridine derivatives, highlighting the influence of substituents on insecticidal activities . Additionally, novel polyimides containing pyridine moieties were synthesized through a two-stage process involving ring-opening polycondensation and thermal or chemical imidization .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives plays a crucial role in their biological activity. For example, the introduction of a fluoro group at specific positions on the benzimidazole ring system was found to increase insecticidal activity . The crystal structures of three 2-(pyridin-2-yl)-1H-benzimidazole derivatives were analyzed, revealing a consistent chain hydrogen-bond

Wissenschaftliche Forschungsanwendungen

Novel Benzylated Derivatives as Potential Anti-Alzheimer's Agents

- Research Context : A series of N-benzylated derivatives, similar in structure to the compound , were synthesized and evaluated for anti-Alzheimer's activity. These compounds were designed based on the lead compound donepezil, a major drug for Alzheimer's management (Gupta et al., 2020).

Regioselective N–Alkylation of Imidazo[4,5–b]pyridine Oxide Derivatives

- Research Context : Studies on the regioselectivities of N-alkylations of imidazo[4,5–b]pyridines, similar in structure to the compound , revealed potential applications in the synthesis of complex molecular structures (Göker & Özden, 2019).

Optimization of Benzimidazole Carboxamide Poly(ADP-ribose) Polymerase Inhibitors

- Research Context : A series of phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide inhibitors, including the compound , were developed with significant potency against the PARP-1 enzyme, suggesting potential in cancer therapy (Penning et al., 2010).

Synthesis of Anticonvulsant and Antidepressant Pyrido[2,3-d]pyrimidine Derivatives

- Research Context : Pyrido[2,3-d]pyrimidine derivatives, which share structural similarities with the compound , were synthesized and showed significant anticonvulsant and antidepressant activities (Zhang et al., 2016).

Nucleophilic Substitution in Quaternary Salts of NN'-Linked Biazoles

- Research Context : Research on N,N′-linked biazoles and quaternized 1-(N-azolyl) pyridinium ions, related to the compound , explored nucleophilic attack and subsequent elimination reactions, contributing to the understanding of chemical transformations in similar compounds (Castellanos et al., 1985).

Fluorescent Probes for Real-Time Monitoring of Carbon Dioxide

- Research Context : Novel fluorescent probes based on the 1,2,5-triphenylpyrrole core, related to the compound , were developed for the quantitative detection of low levels of carbon dioxide, indicating potential applications in environmental monitoring and medical diagnostics (Wang et al., 2015).

Eigenschaften

IUPAC Name |

1-(2,5-dimethylphenyl)-4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN3O/c1-17-7-8-18(2)24(13-17)29-16-20(14-25(29)31)26-28-22-5-3-4-6-23(22)30(26)15-19-9-11-21(27)12-10-19/h3-13,20H,14-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOAUFLKXNKLEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

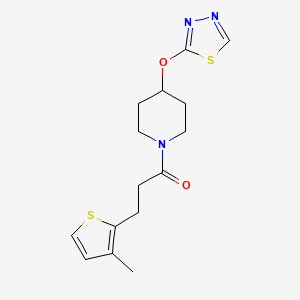

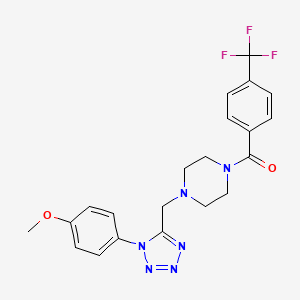

![2-(2,4-dichlorophenoxy)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide](/img/structure/B3000522.png)

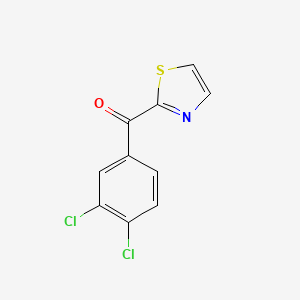

![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B3000524.png)

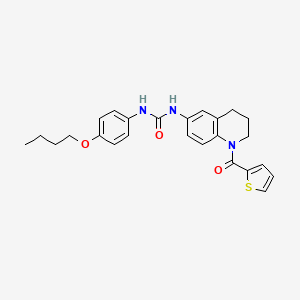

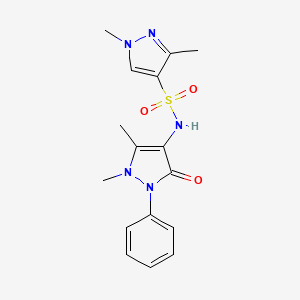

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B3000526.png)

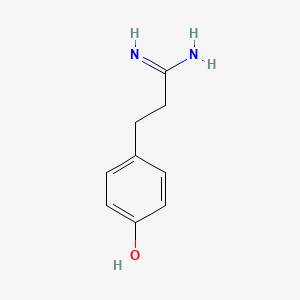

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B3000531.png)

![N'-(6-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B3000537.png)